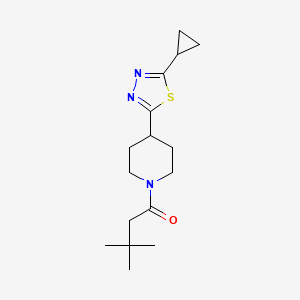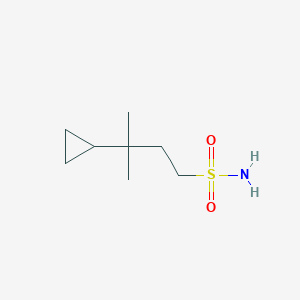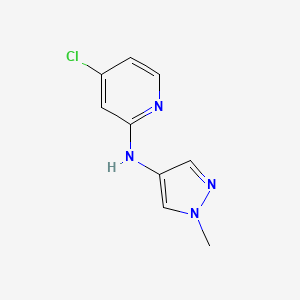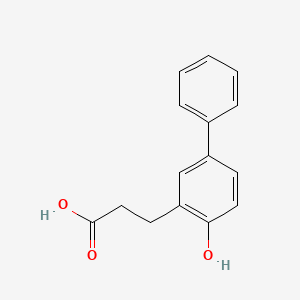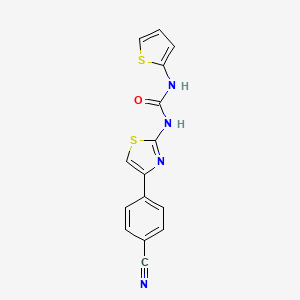
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, also known as CTU, is a small molecule inhibitor that has been used in scientific research to study various biological processes. CTU is a potent and selective inhibitor of the enzyme CDK9, which is involved in the regulation of transcription.
Wissenschaftliche Forschungsanwendungen
Urea Derivatives and Plant Biology
Urea derivatives, including compounds like 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, have demonstrated significant potential in the field of plant biology. They are synthetic compounds known for their ability to regulate cell division and differentiation. Notably, certain urea derivatives exhibit cytokinin-like activity, often surpassing the effects of adenine compounds, which are pivotal for plant morphogenesis. Recent studies have highlighted the identification of new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, providing valuable insights into their biological activity and mode of action in in vitro plant studies (Ricci & Bertoletti, 2009).
Chemistry and Molecular Structure
The chemistry surrounding compounds like 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea has been extensively studied, with a focus on their synthesis, molecular structure, and spectroscopic properties. Aminothiazole derivatives, for example, have been synthesized and analyzed using various spectroscopic techniques to confirm their structures, providing insights into their potential biological applications. These studies serve as a foundation for understanding the molecular behavior and interaction mechanisms of such compounds (Adeel et al., 2017).
Synthetic Methodologies
Innovative synthetic methodologies have been developed to create urea and thiourea derivatives efficiently. These methods include the use of microwave irradiation for the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, demonstrating a simple and efficient approach to obtain these compounds in satisfactory yields. Such methodologies highlight the progress in chemical synthesis techniques, providing a pathway for the rapid and efficient production of urea derivatives for various applications (Li & Chen, 2008).
Biological Activities and Applications
The biological activities and applications of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea derivatives have been a subject of significant interest. Research has explored their potential in inhibiting bacterial cell-wall biosynthesis, demonstrating promising activity against MurA and MurB enzymes as well as various gram-positive bacteria, including MRSA and VRE. This highlights the potential of these compounds as new inhibitors of bacterial growth, which could lead to the development of novel antibacterial agents (Francisco et al., 2004).
Eigenschaften
IUPAC Name |
1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c16-8-10-3-5-11(6-4-10)12-9-22-15(17-12)19-14(20)18-13-2-1-7-21-13/h1-7,9H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKDQBADDYTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

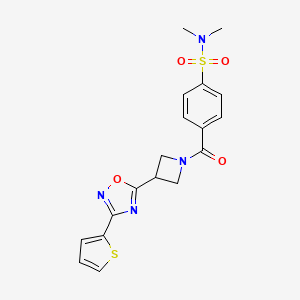
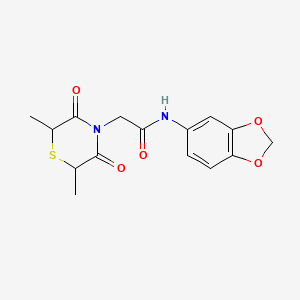
![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
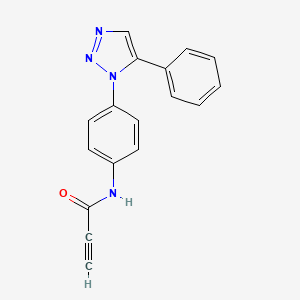
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)
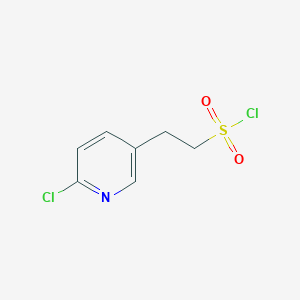
![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)
